molecular formula C11H15NO2 B12700981 3,4-Methylenedioxyethylamphetamine CAS No. 121734-66-5

3,4-Methylenedioxyethylamphetamine

Cat. No.: B12700981
CAS No.: 121734-66-5
M. Wt: 193.24 g/mol
InChI Key: UOKBMEQKXXANRQ-UHFFFAOYSA-N
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Description

3,4-Methylenedioxyethylamphetamine, also known as MDEA, is a psychoactive drug belonging to the substituted amphetamine and substituted methylenedioxyphenethylamine classes. It is known for its empathogenic effects, which means it can enhance feelings of empathy and emotional closeness. MDEA is structurally similar to other well-known compounds like 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Methylenedioxyethylamphetamine typically involves the following steps:

Industrial Production Methods: Industrial production methods for MDEA are similar to those used for other substituted amphetamines. These methods often involve large-scale chemical reactors and stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3,4-Methylenedioxyethylamphetamine undergoes various chemical reactions, including:

    Oxidation: MDEA can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert MDEA to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the MDEA molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

3,4-Methylenedioxyethylamphetamine has been studied for various scientific research applications:

    Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.

    Biology: Studied for its effects on neurotransmitter systems, particularly serotonin, norepinephrine, and dopamine.

    Medicine: Investigated for potential therapeutic uses in psychotherapy, particularly for conditions like post-traumatic stress disorder (PTSD).

    Industry: Used in the synthesis of other chemical compounds and as a research tool in pharmacology

Mechanism of Action

3,4-Methylenedioxyethylamphetamine exerts its effects by acting as a releasing agent and reuptake inhibitor for serotonin, norepinephrine, and dopamine. It enters neurons via monoamine transporters and inhibits the vesicular monoamine transporter, leading to increased concentrations of these neurotransmitters in the cytoplasm. This results in their release into the synaptic cleft, enhancing neurotransmission and producing empathogenic and psychoactive effects .

Comparison with Similar Compounds

    3,4-Methylenedioxymethamphetamine (MDMA): Known for its strong empathogenic and stimulant effects.

    3,4-Methylenedioxyamphetamine (MDA): Has both empathogenic and psychedelic properties.

    3,4-Methylenedioxypropylamphetamine (MDPA): Similar in structure but with different pharmacological effects.

Uniqueness of MDEA: MDEA is unique in its balance of empathogenic and stimulant effects, which are generally milder and shorter-lasting compared to MDMA. This makes it a potential alternative for individuals who may not respond well to MDMA or who require a different therapeutic profile .

Properties

CAS No.

121734-66-5

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-ethylethanamine

InChI

InChI=1S/C11H15NO2/c1-3-12-8(2)9-4-5-10-11(6-9)14-7-13-10/h4-6,8,12H,3,7H2,1-2H3

InChI Key

UOKBMEQKXXANRQ-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

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